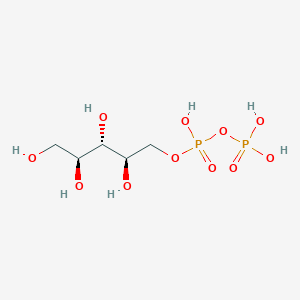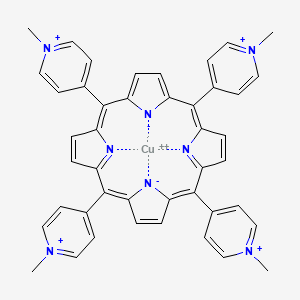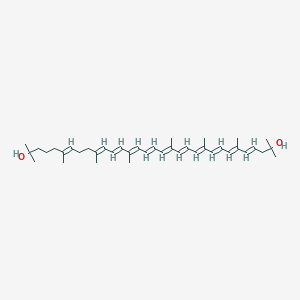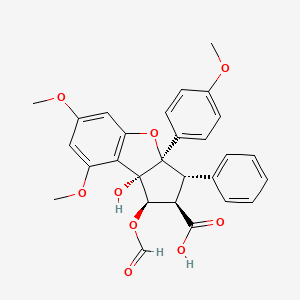
D-Ribose 5-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribose 5-diphosphate is a ribose diphosphate. It derives from a D-ribose.
Aplicaciones Científicas De Investigación
Metabolic Dysfunction in Critical Illness : Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to DNA damage induced by free radicals. This activation can deplete intracellular nicotinamide adenine dinucleotide, impacting glycolysis, mitochondrial electron transport, and ATP formation, which may contribute to cell dysfunction and necrosis in critical illnesses (Liaudet, 2002).
Synthesis of Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist : Swarbrick and Potter (2012) reported the first total synthesis of a stable cyclic adenosine 5′-diphosphate ribose (cADPR) receptor agonist, which has potential applications in understanding the Ca2+ release mechanism and structure-activity relationships of this second messenger (Swarbrick & Potter, 2012).
Phosphoribosyl Diphosphate (PRPP) Utilization : Hove-Jensen et al. (2016) discussed the biosynthesis and enzymology of Phosphoribosyl Diphosphate (PRPP), highlighting its role in the biosynthesis of nucleotides and other important biological molecules (Hove-Jensen et al., 2016).
Role in Phosphonate Degradation and NAD Biosynthesis : Hove-Jensen et al. (2003) examined the role of ribose 1,5-bisphosphokinase in the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, which is essential for both phosphonate degradation and NAD biosynthesis pathways (Hove-Jensen et al., 2003).
Enzyme Committed to Decaprenylphosphoryl-D-arabinose Synthesis : Huang et al. (2005) identified and expressed the Mycobacterium tuberculosis gene encoding 5-Phospho-α-D-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, a key enzyme in the synthesis of decaprenylphosphoryl-d-arabinose, which is important in mycobacterial cell wall synthesis (Huang et al., 2005).
Propiedades
Nombre del producto |
D-Ribose 5-diphosphate |
|---|---|
Fórmula molecular |
C5H14O11P2 |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
phosphono [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H14O11P2/c6-1-3(7)5(9)4(8)2-15-18(13,14)16-17(10,11)12/h3-9H,1-2H2,(H,13,14)(H2,10,11,12)/t3-,4+,5-/m0/s1 |
Clave InChI |
DUQMUVMFEODVAE-LMVFSUKVSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)








![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)